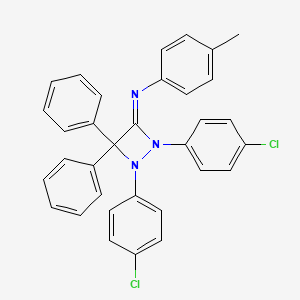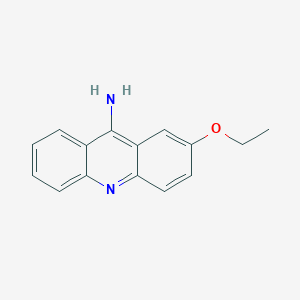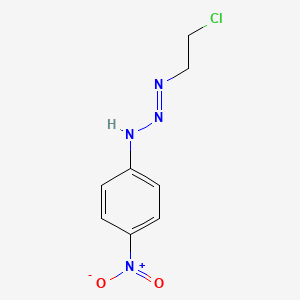![molecular formula C17H17F3N6O5 B14001324 Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate CAS No. 82585-71-5](/img/structure/B14001324.png)
Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitro group, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitro group, and the addition of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxyimino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and nitro group play a significant role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate include:
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-methylphenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-chlorophenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity
Propriétés
Numéro CAS |
82585-71-5 |
|---|---|
Formule moléculaire |
C17H17F3N6O5 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
ethyl N-[6-amino-4-[[2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H17F3N6O5/c1-2-31-16(27)24-13-7-11(14(26(29)30)15(21)23-13)22-8-12(25-28)9-3-5-10(6-4-9)17(18,19)20/h3-7,28H,2,8H2,1H3,(H4,21,22,23,24,27) |
Clé InChI |
YIVVRTMODHSFFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=NO)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


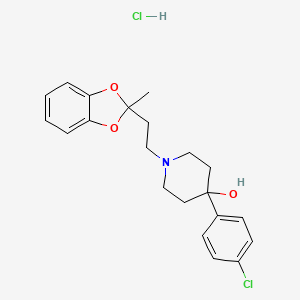


![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
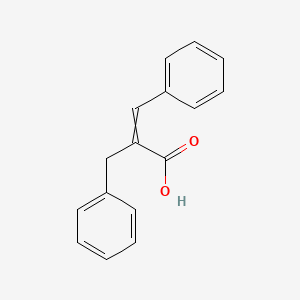

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

